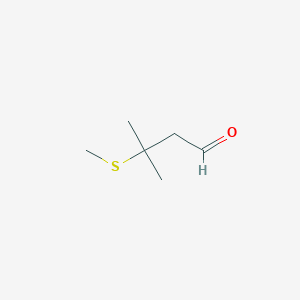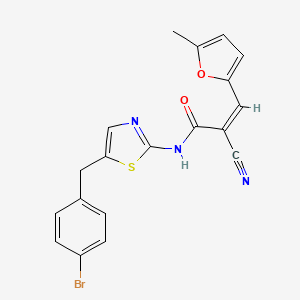
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, also known as BPTAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BPTAA is a synthetic compound that was first synthesized in 2013 by a group of researchers from China, and since then, it has been the subject of several scientific studies.
Wirkmechanismus
The mechanism of action of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and neurodegeneration. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to have potent anti-cancer and neuroprotective activity, which makes it a promising candidate for drug development.
One of the limitations of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has not been extensively studied in humans, which makes it unclear whether it is safe and effective for human use.
Zukünftige Richtungen
There are several future directions for research on (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more potent and selective inhibitors of these targets.
Another direction is to optimize the synthesis method of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide to improve its yield and purity. This could make it more readily available for research purposes and drug development.
Finally, further studies are needed to evaluate the safety and efficacy of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide in humans. If (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide proves to be safe and effective, it could become a valuable tool in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide involves a multistep process that includes the reaction of 4-bromobenzylamine with 2-bromoacetylthiazole, followed by the reaction of the resulting intermediate with 5-methylfuran-2-carboxylic acid. The final step involves the reaction of the resulting compound with acryloyl chloride to form (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been the subject of several scientific studies due to its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-12-2-7-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-5-15(20)6-4-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKSPOXWHJHTC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)
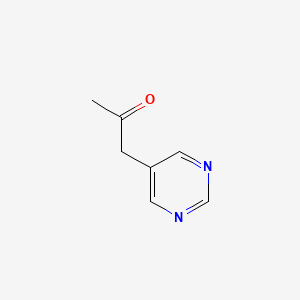
![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)


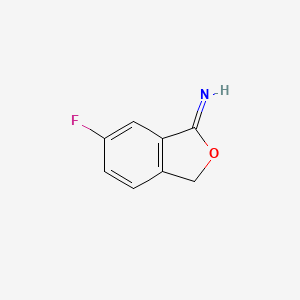

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)
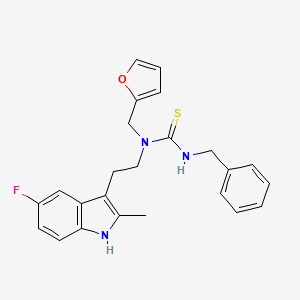
![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)

![Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate](/img/structure/B2714248.png)
